![molecular formula C26H22N4O2 B2900281 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide CAS No. 1251572-04-9](/img/no-structure.png)

2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

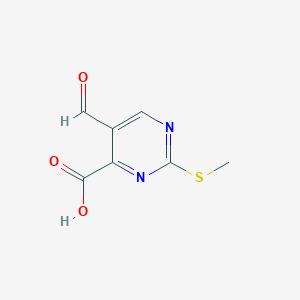

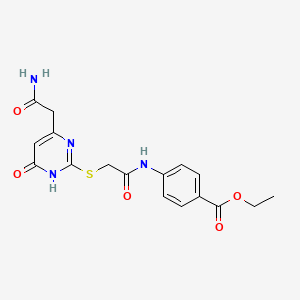

2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.

BenchChem offers high-quality 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

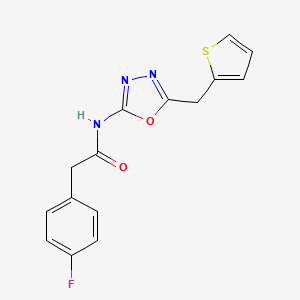

Anticonvulsant and Analgesic Agent

This compound has been studied for its potential use as an anticonvulsant and analgesic agent . It has shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. Additionally, its antinociceptive activity, which refers to its ability to block the sensation of pain, has been investigated using the formalin model of tonic pain. This suggests its potential application in the treatment of conditions like epilepsy and neuropathic pain.

Interaction with Neuronal Channels

The compound’s interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been determined . This interaction is crucial because it can influence the compound’s therapeutic effects and side effects. Understanding these interactions can lead to the development of new drugs that target these channels, which are important in various neurological disorders.

Neuropharmacology

In neuropharmacology, the compound’s affinity for GABA A and TRPV1 receptors has been explored . These receptors play significant roles in the central nervous system, affecting processes like anxiety, pain perception, and inflammation. Research into this compound could contribute to the development of new treatments for anxiety disorders and chronic pain.

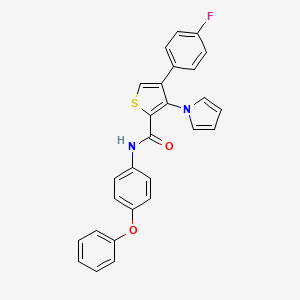

Photostability Studies

The compound’s structural analogs have been used in photostability studies . These studies are essential for developing new materials with stable optical properties, which can be used in various applications, including fluorescent dyes and light-emitting diodes (LEDs).

Metal Complexation

Research has been conducted on the compound’s ability to form complexes with transition metals . This property is valuable in the field of dyestuff technology, where metal-dye complexes are used for coloring materials. It also has implications for environmental chemistry, as such complexes can be used in sensors for detecting metal ions.

Antiviral Research

Derivatives of the compound have been synthesized and tested for their antiviral activity . This research is crucial, especially in the context of emerging viral diseases. The development of new antiviral agents is a significant area of study, and this compound’s derivatives could contribute to this field.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide' involves the reaction of 2-chlorobenzoyl chloride with N-methyl-N-(2-hydroxyethyl)acetamide to form 2-(2-chlorophenyl)-N-methyl-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with 5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "N-methyl-N-(2-hydroxyethyl)acetamide", "5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is reacted with N-methyl-N-(2-hydroxyethyl)acetamide in the presence of a base such as triethylamine to form 2-(2-chlorophenyl)-N-methyl-N-(2-hydroxyethyl)acetamide.", "Step 2: 5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is then added to the reaction mixture and the mixture is heated to form the final product, 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide." ] } | |

Número CAS |

1251572-04-9 |

Nombre del producto |

2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide |

Fórmula molecular |

C26H22N4O2 |

Peso molecular |

422.488 |

Nombre IUPAC |

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O2/c1-16-8-10-20(12-17(16)2)30-26(32)22-15-27-23-11-9-19(13-21(23)24(22)29-30)25(31)28-14-18-6-4-3-5-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |

Clave InChI |

NGHIKTIYHDKEMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900204.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)

![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)

![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)